molecular formula C8H10BrNO2S B3249643 ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 1955524-08-9

ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B3249643
CAS No.: 1955524-08-9
M. Wt: 264.14
InChI Key: XVMVXJBBUWTRJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a methyl group attached to the thiazole ring, along with an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. The reaction proceeds through the formation of an intermediate ester compound, which then undergoes cyclization to form the thiazole ring . The reaction conditions generally include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

    Ethyl 2-(2-chloro-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a chloro group instead of a bromo group. The chloro derivative may exhibit different reactivity and biological activity.

    Ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate: Similar structure but with the bromo and methyl groups at different positions on the thiazole ring. This positional isomer may have different chemical and biological properties.

    Ethyl 2-(2-bromo-5-ethyl-1,3-thiazol-4-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVXJBBUWTRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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